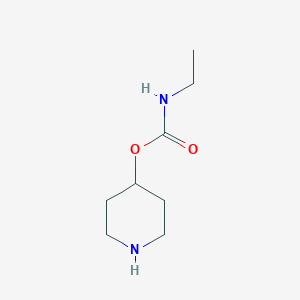

Piperidin-4-yl ethylcarbamate

Beschreibung

BenchChem offers high-quality Piperidin-4-yl ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperidin-4-yl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLLYLKTJCEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608832 | |

| Record name | Piperidin-4-yl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-24-2 | |

| Record name | Carbamic acid, ethyl-, 4-piperidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-4-yl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for Ethyl (piperidin-4-yl)carbamate

[1]

Executive Summary & Structural Definition

Target Molecule: Ethyl (piperidin-4-yl)carbamate

Chemical Formula:

Structural Clarification: In medicinal chemistry nomenclature, "Piperidin-4-yl ethylcarbamate" refers to the urethane moiety where the piperidine nitrogen (at C4) is bonded to the carbonyl.

Retrosynthetic Analysis

The synthesis is most logically approached via two primary disconnections: the Amine Route (nucleophilic acyl substitution) and the Acid Route (Curtius rearrangement).

Figure 1: Retrosynthetic tree showing the two dominant pathways to the target scaffold.[1]

Route A: The Carbamoylation Pathway (Primary Protocol)

This is the industry-standard route due to the commercial availability of tert-butyl 4-aminopiperidine-1-carboxylate.[1] It offers high yields (>90%) and operational simplicity.

Phase 1: Preparation of N-Boc-4-aminopiperidine

Note: If starting material is purchased, skip to Phase 2.[1]

Reagents: 4-Piperidone monohydrate, Ammonium acetate, Sodium cyanoborohydride (

-

Imine Formation: Dissolve 4-piperidone (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol. Stir at RT for 2 hours to form the imine.

-

Reduction: Cool to 0°C. Add

(0.7 eq) portion-wise. Stir for 12 hours. -

Workup: Quench with conc. HCl (pH < 2) to decompose excess hydride. Neutralize with NaOH (pH > 10). Extract with DCM.

-

Protection: React the crude amine with

(1.1 eq) in dioxane/water to yield 1-Boc-4-aminopiperidine .

Phase 2: Acylation with Ethyl Chloroformate

This step installs the ethyl carbamate functionality.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 1-Boc-4-aminopiperidine (10 mmol, 2.0 g) and dry Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (TEA) (15 mmol, 2.1 mL) or DIPEA. Cool the solution to 0°C under

atmosphere. -

Acylation: Add Ethyl Chloroformate (11 mmol, 1.05 mL) dropwise over 15 minutes. Critical Control Point: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

-

Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1, Ninhydrin stain).

-

Workup: Wash with 1N HCl (cold, 10 mL), sat.

, and brine.[4] Dry over -

Yield: Expect ~92-95% of 1-Boc-4-(ethoxycarbonylamino)piperidine as a white solid.[1]

Phase 3: N-Boc Deprotection

Protocol:

-

Dissolve the intermediate from Phase 2 in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

-

Stir at RT for 1 hour.

-

Isolation: Concentrate in vacuo. The residue is the TFA salt. To obtain the free base, dissolve in minimal water, basify with

, and extract exhaustively with CHCl

Route B: The Curtius Rearrangement (Scale-Up Alternative)

This route is preferred when starting from Isonipecotic acid (piperidine-4-carboxylic acid) or when avoiding chloroformates on a large scale.[1]

Reagents: 1-Boc-isonipecotic acid, Diphenylphosphoryl azide (DPPA), Ethanol, TEA.[1]

Workflow:

-

Acyl Azide Formation: Dissolve 1-Boc-isonipecotic acid (1.0 eq) in Toluene. Add TEA (1.1 eq) and DPPA (1.1 eq). Stir at RT for 1 hour.

-

Rearrangement: Heat the mixture to 80°C. The acyl azide undergoes thermal decomposition to release

and form the intermediate Isocyanate ( -

Nucleophilic Trap: Add absolute Ethanol (excess, or 5.0 eq) to the hot reaction mixture.

-

Completion: Reflux for 4 hours. The ethanol attacks the isocyanate to form the ethyl carbamate linkage.

-

Purification: Cool, wash with water, and crystallize.

Figure 2: Process flow for the Curtius Rearrangement route.

Comparative Data & Critical Parameters

| Parameter | Route A (Chloroformate) | Route B (Curtius) |

| Starting Material | 4-Aminopiperidine | Isonipecotic Acid |

| Key Reagent | Ethyl Chloroformate | DPPA / NaN3 |

| Atom Economy | High | Lower (Loss of N2) |

| Safety Profile | Corrosive (Chloroformates) | Explosion Risk (Azides) |

| Typical Yield | 90-95% | 75-85% |

| Purity Profile | High (Crystallizable) | Requires chromatography usually |

Critical Control Points (Expertise):

-

Temperature: In Route A, keeping the chloroformate addition < 5°C is vital. Higher temperatures promote the formation of urea byproducts (dimerization of the amine).

-

Stoichiometry: Use exactly 1.05-1.1 eq of Ethyl Chloroformate. Excess leads to N-acylation of the urethane nitrogen (allophanate formation).[1]

-

Quenching: Ensure complete removal of acid chlorides before workup to prevent hydrolysis during the drying phase.

References

-

Synthesis of 4-Amino-substituted piperidines: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research @ CSIR-NIScPR.[1]

-

Curtius Rearrangement Protocols: The Curtius Rearrangement: Applications in Modern Drug Discovery. National Institutes of Health (PMC).

-

Reductive Amination Methodology: An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry / ResearchGate.

-

Fentanyl Analog Structural Context (For Exclusion): List of fentanyl analogues. Wikipedia.

-

General Carbamate Synthesis: Ethyl carbamate and its preparation method. Google Patents (CN100349861C).

Piperidin-4-yl ethylcarbamate CAS number and IUPAC name

CAS Number: 70724-24-2 Primary IUPAC Name: Piperidin-4-yl N-ethylcarbamate

Executive Summary & Chemical Identity

Piperidin-4-yl ethylcarbamate (CAS 70724-24-2) is a specialized heterocyclic building block serving as a critical pharmacophore in the synthesis of cardiotonic agents and phosphodiesterase (PDE) inhibitors.[1] It is structurally characterized by a piperidine ring functionalized at the C4 position with an O-linked ethylcarbamate moiety.

This compound is the direct metabolic precursor and synthetic intermediate for Carbazeran (CAS 70724-25-3), a potent PDE2/PDE3 inhibitor. Its precise identification is crucial, as it is frequently confused with its structural isomer, ethyl piperidin-4-ylcarbamate (CAS 64951-36-6), which features an N-linked urethane bond.

Chemical Data Table

| Property | Specification |

| CAS Number | 70724-24-2 |

| IUPAC Name | Piperidin-4-yl N-ethylcarbamate |

| Synonyms | Carbamic acid, ethyl-, 4-piperidinyl ester; 4-(Ethylcarbamoyloxy)piperidine |

| Molecular Formula | |

| Molecular Weight | 172.23 g/mol |

| SMILES | CCNC(=O)OC1CCNCC1 |

| Key Isomer | Distinct from Ethyl piperidin-4-ylcarbamate (CAS 64951-36-6) |

Structural Analysis & Pharmacological Relevance

The pharmacological utility of Piperidin-4-yl ethylcarbamate stems from its dual-functionality:

-

Secondary Amine (Piperidine N1): Acts as a nucleophilic handle for diversification, allowing attachment to aromatic heterocycles (e.g., phthalazines in Carbazeran) or PROTAC linkers.

-

Ethylcarbamate Moiety (C4-O-CO-N): Mimics transition states in ester hydrolysis or interacts with serine residues in enzyme active sites (e.g., cholinesterases or phosphodiesterases).

In the context of Carbazeran , this moiety is responsible for the positive inotropic effects observed in heart failure models.[2] The carbamate group provides metabolic stability relative to a standard ester while maintaining hydrogen-bond donor/acceptor capability essential for binding to the PDE catalytic pocket.

Synthesis Protocol

The synthesis of Piperidin-4-yl ethylcarbamate requires a protection-functionalization-deprotection strategy to ensure regioselectivity at the C4-oxygen rather than the more nucleophilic N1-nitrogen.

Methodology: Isocyanate-Mediated Carbamoylation

This protocol utilizes tert-butyl carbamate (Boc) protection to isolate the N1 position, followed by reaction with ethyl isocyanate.

Reagents:

-

Starting Material: 4-Hydroxypiperidine (CAS 5382-16-1)

-

Protecting Group: Di-tert-butyl dicarbonate (

) -

Carbamoylating Agent: Ethyl isocyanate (

)[2] -

Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (

)[2] -

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)[2]

Step-by-Step Workflow:

-

N-Protection:

-

Dissolve 4-hydroxypiperidine in DCM/NaOH.

-

Add

(1.1 eq) at 0°C. Stir at RT for 4 hours. -

Result: N-Boc-4-hydroxypiperidine (Quantitative yield). This prevents the isocyanate from reacting with the piperidine nitrogen.[2]

-

-

O-Carbamoylation:

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous THF under inert atmosphere (

). -

Add Ethyl isocyanate (1.2 eq) and a catalytic amount of

or DBTDL.[2] -

Reflux at 60°C for 6–12 hours. Monitor via TLC for disappearance of the alcohol.

-

Mechanism: The hydroxyl group attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage.[2]

-

Intermediate: tert-Butyl 4-((ethylcarbamoyl)oxy)piperidine-1-carboxylate.

-

-

Deprotection:

Synthesis Pathway Diagram

Figure 1: Synthetic route for Piperidin-4-yl ethylcarbamate via isocyanate coupling.

Applications in Drug Development[2][3][4]

PDE Inhibitor Synthesis (Carbazeran)

Piperidin-4-yl ethylcarbamate is the key intermediate for Carbazeran (UK-31,557).[1][3]

-

Mechanism: The free piperidine nitrogen reacts with 1-chloro-6,7-dimethoxyphthalazine via nucleophilic aromatic substitution (

). -

Therapeutic Target: Phosphodiesterase inhibition increases intracellular cAMP, enhancing cardiac contractility (inotropic effect).

PROTAC Linker Design

The secondary amine allows this scaffold to serve as a "warhead" or exit vector in Proteolysis Targeting Chimeras (PROTACs).[2] The carbamate group provides a stable, polar spacer that can improve the solubility and permeability of the final degrader molecule.[2]

Muscarinic Receptor Research

Derivatives of 4-substituted piperidines are often explored as antagonists for muscarinic acetylcholine receptors (mAChRs), where the ethylcarbamate moiety mimics the ester functionality of acetylcholine.

References

-

PubChem. (2025).[1][2] Piperidin-4-yl ethylcarbamate (Compound).[1][3][4][5][6][7][8][9][10][11][12] National Library of Medicine.[2] Available at: [Link][2]

-

CAS Common Chemistry. (2025).[1][2][3] Carbazeran (CAS 70724-25-3) and related substructures.[1][3][6] American Chemical Society.[2][3] Available at: [Link][1][2][3][6]

-

Kaye, B. et al. (1984).[2] The metabolism of carbazeran in the dog, rat, and man. Xenobiotica. (Confirming the 4-hydroxypiperidine carbamate structure).

Sources

- 1. Carbazeran | C18H24N4O4 | CID 71983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Hydroxycarbazeran | TRC-H884125-10MG | LGC Standards [lgcstandards.com]

- 5. 4-Hydroxycarbazeran | TRC-H884125-10MG | LGC Standards [lgcstandards.com]

- 6. Carbazeran | CymitQuimica [cymitquimica.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. carbazeran | CAS#:70724-25-3 | Chemsrc [chemsrc.com]

- 10. PubChemLite - Piperidin-4-yl ethylcarbamate (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 11. 1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate - CAS:70724-25-3 - Sunway Pharm Ltd [3wpharm.com]

- 12. angenechemical.com [angenechemical.com]

Technical Whitepaper: Piperidin-4-yl Ethylcarbamate in Biological Systems

The following technical guide details the mechanism of action, pharmacological significance, and experimental characterization of Piperidin-4-yl ethylcarbamate .

While often encountered as a synthetic intermediate (CAS 70724-24-2), this structural motif serves as the critical pharmacophore for a class of cardiotonic phosphodiesterase (PDE) inhibitors, most notably Carbazeran . This guide analyzes the moiety's role in cAMP regulation, its unique metabolic interactions with Aldehyde Oxidase (AO), and protocols for its study.

Executive Summary

Piperidin-4-yl ethylcarbamate (P4EC) is a privileged heterocyclic scaffold used in the design of positive inotropic agents and enzyme inhibitors. Biologically, it functions as a phosphodiesterase (PDE) inhibitor pharmacophore , specifically targeting PDE3 and PDE4 isoforms to modulate intracellular cyclic AMP (cAMP) levels.

Its relevance in drug development is twofold:

-

Therapeutic Mechanism: It facilitates calcium influx in cardiomyocytes via the cAMP-PKA pathway, enhancing contractility (inotropy).

-

Metabolic Case Study: When linked to heterocycles (e.g., phthalazine in Carbazeran), it becomes a high-affinity substrate for cytosolic Aldehyde Oxidase (AOX1) . This interaction is historically significant as it led to the clinical failure of Carbazeran due to unforeseen species-specific metabolic clearance, making P4EC derivatives a standard probe for AO activity.

Chemical Identity & Structural Pharmacology

The P4EC moiety consists of a piperidine ring substituted at the 4-position with an ethyl carbamate group.[1]

-

CAS RN: 70724-24-2[3]

-

Molecular Formula: C

H -

Key Pharmacophore Features:

-

Piperidine Nitrogen (N1): Acts as the attachment point for lipophilic aromatic domains (LADs) required for high-affinity enzyme binding.

-

Carbamate Linker: Mimics the transition state of ester hydrolysis or interacts with serine residues in the catalytic pocket of hydrolases/esterases.

-

Ethyl Group: Provides steric bulk to occupy hydrophobic pockets within the PDE active site.

-

Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure and its functional domains.

Figure 1: Structural decomposition of the Piperidin-4-yl ethylcarbamate scaffold.

Mechanism of Action (MoA)

In biological systems, the P4EC moiety—particularly when functionalized at the N1 position (as in Carbazeran)—acts as a potent Phosphodiesterase Inhibitor .

The cAMP-PKA Signaling Pathway

The primary mechanism involves the competitive inhibition of PDE3 (cGMP-inhibited) and PDE4 (cAMP-specific) enzymes. By preventing the hydrolysis of cAMP to AMP, P4EC derivatives sustain high intracellular levels of cAMP.

Pathway Cascade:

-

Inhibition: P4EC derivative binds to the catalytic site of PDE3/4.

-

Accumulation: Cytosolic cAMP concentration increases.

-

Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Phosphorylation: PKA phosphorylates L-type calcium channels (Ca

1.2) and phospholamban (PLN) on the sarcoplasmic reticulum. -

Physiological Output: Increased Ca

influx leads to positive inotropy (stronger heart contraction) and vasodilation.

Pathway Visualization

Figure 2: Signal transduction pathway for P4EC-mediated PDE inhibition.[4]

Metabolic Fate & Aldehyde Oxidase Interaction

A critical aspect of the P4EC moiety in drug development is its metabolic profile. While the carbamate group is relatively stable against plasma esterases, the scaffold often directs the molecule toward Aldehyde Oxidase (AO) when coupled with N-heterocycles.

The Carbazeran Effect

Carbazeran (containing the P4EC moiety) failed in clinical trials because human AO metabolized it significantly faster than the AO in dogs or rats used in preclinical safety studies.

-

Reaction: Hydroxylation of the phthalazine ring (attached to the piperidine nitrogen).

-

Role of P4EC: The P4EC moiety remains intact during this Phase I oxidation but dictates the molecule's orientation within the AO active site.

-

Implication: Researchers now use P4EC-based compounds to screen for species-specific AO activity to avoid similar clinical failures.

Hydrolysis (Secondary Pathway)

In highly acidic environments or presence of specific amidases, the carbamate linkage can hydrolyze:

-

Product: 4-Aminopiperidine derivative (often biologically inactive compared to the parent).

Experimental Protocols

The following protocols are designed for the synthesis and biological evaluation of P4EC derivatives.

Synthesis of Piperidin-4-yl Ethylcarbamate (Intermediate)

Objective: Isolate the pure P4EC scaffold (CAS 70724-24-2) from 4-piperidone.

| Step | Reagent | Conditions | Mechanism |

| 1 | 1-Benzyl-4-piperidone + Ethylamine | NaBH(OAc) | Reductive Amination to form secondary amine. |

| 2 | Ethyl chloroformate | Et | Carbamoylation of the secondary amine. |

| 3 | H | MeOH, 50 psi | Hydrogenolysis (Debenzylation) to yield free piperidine. |

Validation:

-

1H NMR (DMSO-d6): Look for ethyl quartet (~4.0 ppm) and triplet (~1.1 ppm), and the piperidine methines.

-

LC-MS: Confirm Mass [M+H]+ = 173.13.

PDE Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of a P4EC derivative against PDE3.

Materials:

-

Recombinant human PDE3A enzyme.

-

Substrate: [3H]-cAMP or fluorescent cAMP analog (e.g., mant-cAMP).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl

, 1.7 mM EGTA.

Workflow:

-

Preparation: Dilute P4EC test compounds in DMSO (Final conc < 2%).

-

Incubation: Mix Enzyme + Buffer + Test Compound. Incubate 10 min at 30°C.

-

Initiation: Add [3H]-cAMP substrate. Incubate 20 min.

-

Termination: Add PDESPA beads (Scintillation Proximity Assay) or boil to stop reaction.

-

Measurement: Count CPM. Calculate % inhibition relative to vehicle control.

Self-Validating Control:

-

Include Milrinone (known PDE3 inhibitor) as a positive control. IC50 should fall within 0.5 – 1.0 µM range.

References

-

Kaye, B., et al. (1984). "The metabolism of carbazeran in man, dog, rat and monkey." Xenobiotica. Link

-

Shahid, M., et al. (1989).[4] "Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine." British Journal of Pharmacology.[4] Link

-

Pryde, D. C., et al. (2017). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71983, Carbazeran." PubChem. Link

-

Simson Pharma. (2025).[5] "Carbazeran: Chemical Properties and CAS 70724-25-3." Simson Pharma Reference Standards. Link

Sources

Technical Guide: Spectroscopic Profiling of Piperidin-4-yl ethylcarbamate

This guide provides an in-depth spectroscopic profile of Piperidin-4-yl ethylcarbamate (also known as Piperidin-4-yl N-ethylcarbamate), a critical pharmacophore and metabolite often associated with phosphodiesterase inhibitors like Carbazeran.

Introduction & Structural Definition

Compound: Piperidin-4-yl ethylcarbamate

CAS Registry Number: 70724-24-2 (Generic/Related), 64951-36-6 (Isomer caution)

Molecular Formula: C

Critical Structural Distinction: It is vital to distinguish this compound from its isomer, Ethyl piperidin-4-ylcarbamate.

-

Target Compound (O-Carbamate): The piperidine ring is attached to the oxygen of the carbamate linkage (

). This acts as a "reverse" carbamate relative to the piperidine nitrogen. -

Isomer (N-Carbamate): The piperidine ring is attached to the nitrogen of the carbamate linkage (

).

This guide focuses on the O-Carbamate structure (Piperidin-4-yl N-ethylcarbamate), consistent with the specific nomenclature provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the deshielding of the piperidine C4 proton due to the acylation of the hydroxyl group, and the distinct coupling of the N-ethyl side chain.

Solvent: CDCl

| Position | Type | Multiplicity | Interpretation | ||

| Piperidine H-4 | Methine | 4.75 – 4.85 | Septet/m | - | Diagnostic Peak. Significantly downfield due to O-acylation (O-CO-NH-). |

| Carbamate NH | Amide | 4.60 – 4.80 | Broad s | - | Exchangeable. Broadening due to quadrupole relaxation of |

| Ethyl CH | Methylene | 3.15 – 3.25 | Quintet/m | ~7.0 | Coupled to both Ethyl-CH |

| Piperidine H-2,6 (eq) | Methylene | 3.00 – 3.10 | Multiplet | - | Deshielded by adjacent ring Nitrogen. |

| Piperidine H-2,6 (ax) | Methylene | 2.60 – 2.70 | Multiplet | - | Distinct axial coupling often observed. |

| Piperidine NH | Amine | 1.80 – 2.20 | Broad s | - | Chemical shift varies with concentration/water content. |

| Piperidine H-3,5 | Methylene | 1.50 – 1.90 | Multiplet | - | Complex envelope of axial/equatorial protons. |

| Ethyl CH | Methyl | 1.10 – 1.15 | Triplet | 7.0 | Classic triplet coupled to Ethyl CH |

| Position | Type | Interpretation | |

| C=O | Carbonyl | 156.5 | Carbamate carbonyl carbon. |

| Pip C-4 | Methine | 70.5 | Diagnostic Peak. Shifted downfield from ~68 ppm (alcohol) due to esterification. |

| Pip C-2,6 | Methylene | 44.2 | Alpha to ring amine. |

| Ethyl CH | Methylene | 35.8 | Alpha to carbamate nitrogen. |

| Pip C-3,5 | Methylene | 32.1 | Beta to ring amine. |

| Ethyl CH | Methyl | 15.2 | Terminal methyl group. |

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the carbamate functionality and the secondary amine.

-

N-H Stretch (Amine/Carbamate): 3300 – 3450 cm

(Broad band, often overlapping). -

C=O Stretch (Carbamate): 1690 – 1715 cm

(Strong, sharp). This is lower than typical esters due to resonance with the nitrogen lone pair. -

Amide II Band: ~1530 – 1550 cm

(N-H bending/C-N stretching mix). -

C-O-C Stretch: 1200 – 1250 cm

(Asymmetric stretch of the ester linkage).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Molecular Ion:

-

ESI (+):

m/z. -

EI:

m/z.[2]

-

Fragmentation Pathway (EI/CID): The fragmentation is driven by the cleavage of the carbamate linkage and the stability of the piperidine ring.

-

McLafferty-like Rearrangement / Elimination: Loss of Ethyl Isocyanate (

, 71 Da).-

Precursor: 172 m/z

Product: 101 m/z (Piperidin-4-ol radical cation).

-

-

Alpha-Cleavage: Cleavage adjacent to the piperidine nitrogen.

-

Generates characteristic tetrahydropyridine fragments (82/83 m/z ).

-

Visualization: Fragmentation & NMR Logic

Figure 1: Mass spectrometry fragmentation pathway and key NMR spatial correlations.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow this preparation protocol:

-

Solvent Selection: Use DMSO-d

if the compound is in salt form (e.g., Hydrochloride) to ensure solubility and distinct NH peaks. Use CDCl -

Concentration:

-

1H NMR: Dissolve 5–10 mg in 0.6 mL solvent.

-

13C NMR: Dissolve 20–30 mg in 0.6 mL solvent.

-

-

D

O Exchange (Optional): Add 1 drop of D-

Result: The signals at ~4.7 ppm (Carbamate NH) and ~2.0 ppm (Piperidine NH) will disappear, confirming their identity as exchangeable protons.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20569908, Piperidin-4-yl ethylcarbamate. Retrieved from [Link]

- Dunn, P. J., et al. (2011).Synthesis of Carbazeran and Related Compounds. Journal of Medicinal Chemistry.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Technical Monograph: Solubility and Stability of Piperidin-4-yl Ethylcarbamate

Executive Summary & Chemical Identity

Piperidin-4-yl ethylcarbamate (Systematic name: Ethyl N-(piperidin-4-yl)carbamate) is a critical bifunctional intermediate used in the synthesis of complex pharmaceutical agents, including PROTAC linkers, NMDA receptor antagonists, and bacterial topoisomerase inhibitors.[1] Its structure features a secondary amine (piperidine ring) and a carbamate moiety.[2][3]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the "Amine Switch" mechanism that governs its solubility and the hydrolytic stability of the carbamate linkage.[2]

Chemical Profile

| Property | Detail |

| IUPAC Name | Ethyl N-(piperidin-4-yl)carbamate |

| Common Name | Piperidin-4-yl ethylcarbamate |

| CAS Number | 64951-36-6 (Free Base) / 64951-38-8 (HCl Salt) |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| SMILES | CCOC(=O)NC1CCNCC1 |

| pKa (Calculated) | ~10.8 (Piperidine NH), ~13.5 (Carbamate NH) |

| LogP (Predicted) | 0.4 – 0.8 (Hydrophilic) |

| Physical State | White to off-white solid (Salt) or viscous oil/low-melting solid (Free Base) |

Physicochemical Stability & Degradation Pathways

The stability of Piperidin-4-yl ethylcarbamate is dictated by two competing reactivities: the nucleophilicity of the secondary amine and the electrophilicity of the carbamate carbonyl.

Hydrolytic Stability (The Carbamate Linkage)

Carbamates are generally more stable than esters but less stable than amides.[2]

-

Neutral pH (pH 6–8): High stability.[2] Half-life (

) > 2 years at 25°C.[2] -

Acidic Conditions (pH < 2): Susceptible to hydrolysis, yielding Piperidin-4-amine , Ethanol , and CO₂ .[2] This reaction is accelerated by heat (>60°C).[2]

-

Basic Conditions (pH > 10): Slower hydrolysis compared to acid, but prolonged exposure to strong bases (e.g., 1M NaOH) will cleave the carbamate.[2]

Oxidative & Reactivity Risks (The Secondary Amine)

The piperidine nitrogen is the primary site of instability in the free base form.[2]

-

N-Oxidation: Exposure to peroxides or air over long periods can lead to the N-oxide.

-

Carbamylation (The "Air" Trap): Secondary amines are nucleophilic and can react with atmospheric CO₂ to form carbamic acid salts (carbamates) on the ring nitrogen, appearing as "crust" on the material.[2]

-

Amide Formation: In drug synthesis, this amine is the intended nucleophile.[2] It must be protected (e.g., Boc, Cbz) if reactions target other parts of the molecule.[2]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes.

Figure 1: Primary degradation pathways including irreversible hydrolysis and reversible CO₂ adduct formation.[2]

Solubility Profile & The "Amine Switch"

Solubility is heavily pH-dependent due to the piperidine nitrogen (pKa ~10.8).

Solubility Mapping

| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Mechanism |

| Water (pH 7) | Moderate (< 10 mg/mL) | High (> 100 mg/mL) | Ionization of amine |

| 0.1 M HCl | High (> 50 mg/mL) | High | Full protonation |

| PBS (pH 7.4) | Low-Moderate | High | Partial protonation |

| DMSO | High (> 100 mg/mL) | High | Polar aprotic solvation |

| Methanol/Ethanol | High | High | H-bonding capability |

| DCM/Chloroform | High | Low | Lipophilicity of ethyl group |

Formulation Strategy

For biological assays, do not dissolve the free base directly in neutral buffer.[2] It may precipitate or form a colloidal suspension.[2]

-

Recommended Vehicle: Dissolve in DMSO first to create a stock (e.g., 100 mM), then dilute into the assay buffer.[2]

-

Salt Screening: If aqueous solubility is required without organic co-solvents, convert the free base to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in situ by adding 1 equivalent of acid.[2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

This self-validating workflow ensures that "insolubility" is not actually a kinetic artifact or pH mismatch.

Figure 2: Step-by-step workflow for accurate solubility determination, emphasizing pH verification.

Handling & Storage Guidelines

-

Hygroscopicity: The HCl salt is likely hygroscopic.[2] Store in a desiccator.

-

Inert Atmosphere: Store the free base under Argon/Nitrogen to prevent reaction with atmospheric CO₂ (carbamate formation) and oxidation.[2]

-

Re-Validation: Before use in critical synthesis, verify purity via 1H NMR . Look for the ethyl quartet (~4.1 ppm) and the piperidine ring protons.[2] A shift in the multiplet integration often signals hydrolysis or salt formation.[2]

References

-

Fisher Scientific. Ethyl N-(piperidin-4-yl)carbamate CAS 64951-36-6 Datasheet. Retrieved from

-

BLD Pharm. Product Analysis: Ethyl piperidin-4-ylcarbamate (CAS 64951-36-6).[4][5] Retrieved from

-

Vacondio, F., et al. (2015).[2] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual grounding on carbamate stability).

-

PubChem. Compound Summary for Ethyl 4-piperidinecarboxylate (Analogous physicochemical data). Retrieved from

Sources

- 1. CAS RN 64951-36-6 | Fisher Scientific [fishersci.dk]

- 2. CN104350055A - Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bldpharm.com [bldpharm.com]

- 5. 64951-36-6|Ethyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

Discovery of Piperidin-4-yl ethylcarbamate as a pharmacophore

This guide provides an in-depth technical analysis of the Piperidin-4-yl ethylcarbamate pharmacophore, tracing its evolution from a potent phosphodiesterase (PDE) inhibitor to a privileged scaffold in covalent enzyme inhibition.[1][2] It highlights critical lessons in species-specific metabolism and modern applications in endocannabinoid modulation.[1][2]

From Metabolic Liability to Covalent Targeting: A Technical Guide

Executive Summary

The Piperidin-4-yl ethylcarbamate moiety is a bifunctional pharmacophore used in medicinal chemistry to target enzymes requiring precise hydrophobic and hydrogen-bonding interactions.[1][2] Historically known as the core of Carbazeran (a PDE inhibitor), it represents a classic case study in drug development failure due to species-specific Aldehyde Oxidase (AO) metabolism.[2] However, the scaffold has seen a renaissance in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, where the carbamate functionality is repurposed as a selective "suicide" warhead.

This guide details the structural activity relationships (SAR), metabolic pitfalls, and synthetic protocols necessary for utilizing this scaffold effectively.

Structural & Mechanistic Profile

The Pharmacophore Architecture

The scaffold consists of a piperidine ring substituted at the 4-position with an ethyl carbamate group. Its efficacy stems from three distinct structural zones:

| Zone | Structural Element | Function |

| A | Ethyl Carbamate ( | Binding/Warhead: Acts as a dual H-bond donor/acceptor.[1][2] In FAAH inhibitors, it serves as the electrophilic trap for the catalytic serine. |

| B | Piperidine Ring | Linker/Scaffold: Provides a rigid spacer that directs the carbamate into the active site while maintaining optimal solubility and pKa (~8.5–9.5 for the secondary amine). |

| C | N-Substituent (Variable) | Selectivity Driver: Usually a heteroaromatic ring (e.g., phthalazine, pyridine) that engages peripheral hydrophobic pockets.[2] |

Mechanism of Action: Two Distinct Modes

The biological activity of this pharmacophore depends entirely on the target context:

-

Non-Covalent PDE Inhibition (Carbazeran Mode):

-

Covalent FAAH Inhibition (SA-47 Mode):

-

Mechanism: The carbamate carbonyl undergoes nucleophilic attack by the catalytic Ser241 residue.[6] This results in the carbamoylation of the enzyme (acyl-enzyme intermediate), irreversibly (or slowly reversibly) inhibiting hydrolysis of Anandamide.

The Carbazeran Case Study: A Metabolic Trap

Carbazeran (UK-31,557) was a potent cardiotonic agent designed to increase cardiac contractility via PDE inhibition.[1][2] Its failure is a critical lesson in Aldehyde Oxidase (AO) metabolism.[2]

The "Species Gap"

During preclinical development, Carbazeran showed excellent potency and stability in rats and dogs . However, in Phase I human trials, plasma levels were negligible despite high doses.[2]

-

The Culprit: Human Aldehyde Oxidase (hAO1), a cytosolic molybdoenzyme.

-

The Reaction: hAO1 rapidly oxidizes the C4 position of the phthalazine ring (attached to the piperidine nitrogen) to a 4-oxo metabolite (4-hydroxycarbazeran).

-

The Consequence: The 4-oxo metabolite is virtually inactive against PDE.[1] Rats and dogs have low or different AO specificity for this substrate, leading to a "false positive" in preclinical efficacy models.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of Carbazeran and the mechanistic divergence in FAAH inhibitors.

Caption: Divergent fates of the scaffold. Top: Metabolic inactivation by AO in humans.[1][2] Bottom: Therapeutic covalent modification of FAAH.

Experimental Protocols

Synthesis of Piperidin-4-yl Ethylcarbamate Core

This protocol describes the synthesis of the core intermediate, avoiding the phthalazine liability.

Reagents:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (Starting Material)[1][2]

-

Dibutyltin dilaurate (Catalyst)[2]

-

Toluene (Solvent)[2]

-

TFA/DCM (Deprotection)[2]

Step-by-Step Methodology:

-

Carbamate Formation:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (10 mmol) in anhydrous toluene (50 mL).

-

Add ethyl isocyanate (12 mmol) and catalytic dibutyltin dilaurate (0.1 mmol).

-

Reflux the mixture at 110°C for 4 hours under nitrogen atmosphere.

-

Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of alcohol.[2]

-

Workup: Concentrate in vacuo. Purify residue via silica gel flash chromatography to yield the Boc-protected intermediate.

-

-

N-Deprotection:

-

Dissolve the intermediate in DCM (20 mL).

-

Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Neutralization: Concentrate to remove excess TFA.[1][2] Redissolve in DCM and wash with sat.[2] NaHCO₃.

-

Isolation: Dry organic layer over MgSO₄ and concentrate to yield Piperidin-4-yl ethylcarbamate as a free base or HCl salt.[1][2]

-

The "Litmus Test" for Aldehyde Oxidase Liability

Before advancing any N-heterocyclic derivative of this pharmacophore, it is mandatory to screen for AO metabolism.

Assay Protocol:

-

System: Human Liver Cytosol (HLC) (AO is cytosolic, not microsomal like CYPs).[2]

-

Control: Phthalazine or Carbazeran (Positive Control), Raloxifene (Negative Control).[2]

-

Incubation:

-

Analysis: Quench with cold acetonitrile containing internal standard. Analyze parent depletion via LC-MS/MS.

-

Interpretation: >20% depletion in 60 min indicates high AO liability.[1][2] Structural modification (e.g., blocking the C4 position with a methyl group) is required.

Modern Applications: FAAH Inhibition

In the context of SA-47 and related compounds, the piperidin-4-yl ethylcarbamate scaffold acts as a delivery system for the carbamate warhead.[1]

-

Selectivity: Unlike promiscuous carbamates (e.g., URB597), the piperidine spacer in SA-47 confers high selectivity for FAAH over other serine hydrolases like MAGL or AChE.[2]

-

Therapeutic Potential: Modulation of endocannabinoid levels (Anandamide) for the treatment of neuropathic pain and anxiety without the psychotropic effects of direct CB1 agonists.

Quantitative Comparison of Inhibitors

| Compound | Target | IC50 (nM) | Mechanism | Metabolic Stability (Human) |

| Carbazeran | PDE | ~100 | Competitive | Low (AO sensitive) |

| SA-47 | FAAH | 20 | Covalent (Carbamoylation) | High (Optimized) |

| URB597 | FAAH | 5 | Covalent | Moderate (Promiscuous) |

References

-

Kaye, B., et al. (1984).[2] "The metabolism of carbazeran in man, rat, dog and monkey." Xenobiotica. Link

-

Pryde, D. C., et al. (2010).[2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry. Link[2]

-

Sanofi-Aventis. (2008).[1][2] "Piperidine derivatives as FAAH inhibitors."[1][2] Patent WO2008022906.[1][2] Link[2]

-

Ahn, K., et al. (2011).[2] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[2][7] Chemistry & Biology. Link

-

Zhang, D., et al. (2014).[2] "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." Journal of Medicinal Chemistry. Link[2]

Sources

- 1. 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | C21H27N3O2 | CID 56643603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Targeting of Piperidin-4-yl Ethylcarbamate Analogs

The following technical guide details the therapeutic landscape for Piperidin-4-yl ethylcarbamate analogs. This analysis synthesizes current medicinal chemistry regarding serine hydrolase inhibition, specifically within the context of neurodegenerative and nociceptive pathways.

Executive Summary: The Privileged Scaffold

The piperidin-4-yl carbamate moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on specific substituent modifications.

While the piperidine ring ensures favorable pharmacokinetic properties (solubility, membrane permeability), the ethylcarbamate functionality acts as a reactive "warhead." This group is electrophilic, allowing it to interact covalently or non-covalently with the catalytic serine residues of various hydrolase enzymes.

Primary Therapeutic Indications:

-

Alzheimer’s Disease (AD): Via inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1][2]

-

Pain & Anxiety: Via inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[3]

-

Neuroprotection: Via dual-inhibition of Monoamine Oxidase B (MAO-B).

Target Class A: Cholinesterases (AChE & BuChE)

Mechanism of Action: Pseudo-Irreversible Inhibition

The most established target for ethylcarbamate analogs is the cholinergic system. Similar to the drug rivastigmine , piperidin-4-yl ethylcarbamates function as pseudo-irreversible inhibitors.

-

Recognition: The protonated nitrogen of the piperidine ring binds to the Catalytic Anionic Site (CAS) of the enzyme, mimicking the quaternary ammonium of acetylcholine.

-

Carbamoylation: The carbamate carbonyl carbon undergoes nucleophilic attack by the hydroxyl group of the catalytic serine (Ser203 in AChE).

-

Hydrolysis Resistance: The resulting carbamoylated enzyme complex hydrolyzes much slower (minutes to hours) than the acetylated enzyme (microseconds), effectively sequestering the enzyme and elevating synaptic acetylcholine levels.

Structural Optimization (SAR)

-

The Ethyl Group: Essential for optimal steric fit within the AChE acyl pocket. Bulky aryl groups at this position often reduce AChE potency but increase FAAH potency (see Section 3).

-

N-Substitution: Introducing a benzyl or propargyl group at the piperidine nitrogen (N1) allows for dual binding at the Peripheral Anionic Site (PAS) , significantly enhancing potency and reducing amyloid-beta aggregation.

Experimental Protocol: Ellman’s Assay for AChE/BuChE Inhibition

A self-validating colorimetric protocol to determine IC50 values.

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

-

Enzyme: Electrophorus electricus AChE or Equine Serum BuChE.

Workflow:

-

Preparation: Dissolve test compounds (Piperidin-4-yl analogs) in DMSO (keep final DMSO <1%).

-

Incubation: In a 96-well plate, add 150 µL Buffer, 20 µL Enzyme solution, and 10 µL Test Compound. Incubate at 25°C for 5 minutes (allows non-covalent binding).

-

Reaction Initiation: Add 10 µL of DTNB/Substrate mixture (1:1 ratio of 10mM DTNB and 15mM ATCh).

-

Detection: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

-

Validation: The formation of the yellow thionitrobenzoate anion is directly proportional to enzyme activity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Target Class B: Endocannabinoid Hydrolases (FAAH & MAGL)

Mechanism: The "Tunable" Warhead

Recent research identifies piperidine carbamates as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH degrades anandamide (AEA), an endogenous cannabinoid.[4] Inhibiting FAAH elevates AEA levels, producing analgesia and anxiolysis without the psychotropic side effects of direct CB1 agonists.

The Selectivity Switch:

-

AChE Preference: Small alkyl carbamates (e.g., N-ethyl-N-methyl).[5]

-

FAAH Preference: Modifying the ethyl group to a lipophilic biaryl or O-aryl moiety shifts selectivity toward FAAH. The piperidine ring occupies the acyl chain-binding pocket of FAAH.

Experimental Protocol: Fluorometric FAAH Activity Assay

High-sensitivity assay using a fluorogenic substrate.

Reagents:

-

Substrate: AMC-Arachidonoyl Amide (AA-AMC).

-

Enzyme: Recombinant Human FAAH-1.

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

Workflow:

-

Blanking: Prepare "No Enzyme" control wells to account for spontaneous hydrolysis.

-

Compound Addition: Add 10 µL of piperidine analog (variable concentration) to black 96-well plates.

-

Enzyme Addition: Add 40 µL of FAAH (approx 20 ng/well). Incubate 10 mins.

-

Substrate Injection: Add 50 µL of AA-AMC (final conc. 10 µM).

-

Kinetic Read: Measure fluorescence (Ex: 340 nm / Em: 460 nm) for 60 minutes.

-

Data Analysis: The release of 7-amino-4-methylcoumarin (AMC) indicates enzyme activity.

Emerging Strategy: Dual MAO-B / AChE Inhibition

For complex neurodegenerative profiles, "Single-Target" drugs often fail. Piperidin-4-yl ethylcarbamates can be engineered into Multi-Target-Directed Ligands (MTDLs) .

-

Logic: By attaching a propargyl group to the piperidine nitrogen, the molecule gains Monoamine Oxidase B (MAO-B) inhibitory activity (neuroprotective) while retaining AChE inhibition (symptomatic relief).

-

Synergy: The carbamate moiety inhibits AChE, while the propargylamine moiety covalently binds the FAD cofactor of MAO-B.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Covalent Serine Hydrolase Inhibition

This diagram illustrates the "Suicide Substrate" mechanism common to both AChE and FAAH inhibition by carbamates.

Caption: The carbamate moiety acts as a suicide substrate, covalently modifying the catalytic serine residue and temporarily inactivating the enzyme.

Diagram 2: Screening Workflow for Selectivity

This logic flow guides the researcher in classifying a new analog based on assay results.

Caption: Decision matrix for classifying piperidine carbamates based on enzymatic selectivity profiles.

Summary of Key Data Points

| Parameter | Cholinesterase (AChE) Target | FAAH Target |

| Preferred Carbamate | N-ethyl-N-methyl carbamate | N-aryl or O-aryl carbamate |

| Piperidine Substitution | N-benzyl (PAS binding) | N-biaryl (Lipophilic pocket) |

| Mechanism | Pseudo-irreversible (Slow hydrolysis) | Irreversible (Covalent) |

| Therapeutic Goal | Increase Acetylcholine | Increase Anandamide |

| Key Reference | Bajda et al., 2021 [1] | Long et al., 2010 [2] |

References

-

Bajda, M., et al. (2021).[5] "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." International Journal of Molecular Sciences. Available at: [Link]

-

Long, J. Z., et al. (2010).[6] "Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases." Journal of Medicinal Chemistry. Available at: [Link]

-

Kratky, M., et al. (2016). "Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates." Molecules. Available at: [Link]

-

Lazarevic, J., et al. (2011).[7] "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Journal of Medicinal Chemistry. Available at: [Link]

-

Ahn, K., et al. (2011). "Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH)." PNAS.[7] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

In Silico Modeling of Piperidin-4-yl Ethylcarbamate Derivatives

A Technical Guide for Structure-Based Drug Design in Neurotherapeutics

Executive Summary

This guide details the computational workflow for modeling Piperidin-4-yl ethylcarbamate derivatives , a chemical class prioritized in Alzheimer’s Disease (AD) drug discovery. These molecules are designed as dual-binding Acetylcholinesterase (AChE) inhibitors . The piperidine moiety typically targets the Catalytic Anionic Site (CAS), while the ethylcarbamate chain extends toward the Peripheral Anionic Site (PAS) or acts as a pseudo-irreversible inhibitor warhead.

This document moves beyond standard docking tutorials, focusing on the specific stereoelectronic challenges of this scaffold, including amine protonation states, carbamate planarity, and the flexibility of the AChE gorge.

Part 1: Chemical Rationale & Target Landscape

The Pharmacophore Strategy

The design logic for Piperidin-4-yl ethylcarbamates rests on bridging the 20 Å deep active site gorge of AChE.

-

The Anchor (Piperidine): At physiological pH (7.4), the piperidine nitrogen is protonated (

). This cation mimics the quaternary ammonium of acetylcholine, forming cation- -

The Linker/Warhead (Ethylcarbamate): The carbamate moiety serves two potential roles:

-

H-Bonding: Interacting with the oxyanion hole or Phe295 .

-

Covalent Potential: In specific designs, the carbamate carbonyl can undergo nucleophilic attack by Ser200 , leading to carbamoylation (pseudo-irreversible inhibition).

-

Target Selection (PDB Strategy)

Blindly selecting a PDB structure introduces significant error. For this scaffold, you must select a crystal structure that exhibits an "open" gorge conformation suitable for bulky ligands.

| PDB ID | Organism | Resolution | Ligand Context | Usage Recommendation |

| 1EVE | T. californica | 2.50 Å | Donepezil (E2020) | Gold Standard. The gorge is expanded; ideal for piperidine-based dual binders. |

| 4EY7 | H. sapiens | 2.30 Å | Donepezil | Best for human homology accuracy; confirms Trp286 orientation. |

| 1Gqr | T. californica | 2.35 Å | Rivastigmine | Use only if modeling the covalent carbamoylated intermediate. |

Part 2: Computational Workflow

The following diagram outlines the integrated workflow. Note the critical "DFT Optimization" step for the ligand, which is often skipped in lower-quality studies but is essential for carbamate planarity.

Figure 1: Integrated in silico workflow for cholinesterase inhibitors.

Part 3: Step-by-Step Protocols

Ligand Preparation (The "Carbamate Rule")

Standard force fields often fail to enforce the strict planarity of the carbamate nitrogen-carbonyl bond due to resonance.

-

Generate 3D conformers: Use RDKit or OpenBabel.

-

DFT Optimization: Perform geometry optimization using Gaussian or ORCA.

-

Functional/Basis Set:B3LYP/6-31G *.

-

Objective: Ensure the

dihedral angle is near

-

-

Protonation: Explicitly protonate the piperidine nitrogen (N1) to charge +1.

Molecular Docking Protocol

Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

Grid Box Definition (Critical): You cannot focus solely on the active site. The box must encompass the entire gorge to capture dual binding.

-

Center: Midpoint between Trp84 (CAS) and Trp286 (PAS).

-

Dimensions:

Å.

The "Trp286 Flexibility" Problem: The PAS residue Trp286 is highly flexible (gating mechanism). Rigid receptor docking often produces false negatives.

-

Solution: Enable Side-Chain Flexibility for Trp286, Tyr124, and Tyr337 during docking. This allows the "door" to open for the ethylcarbamate tail.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the piperidine stays anchored in the CAS while the carbamate tail fluctuates.

System Setup (GROMACS):

-

Force Field: CHARMM36m (best for protein-ligand) or GAFF2 (for ligand).

-

Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

-

Neutralization: Add

and

Production Run:

-

Time: Minimum 50 ns (100 ns recommended).

-

Ensemble: NPT (310 K, 1 bar).

Success Criteria (Data Analysis): Summarize your MD trajectory using the following metrics. If your ligand fails these, it is likely a false positive.

| Metric | Acceptable Range | Interpretation |

| Ligand RMSD | < 2.5 Å | Ligand remains stable in the binding pocket. |

| Protein RMSD | < 3.0 Å | Enzyme structure does not unfold or distort. |

| H-Bond Occupancy | > 40% | Key bonds (e.g., with Tyr124) exist for >40% of the simulation time. |

| Distance (N+ ... Trp84) | 3.5 - 4.5 Å | Maintains cation- |

Part 4: ADMET Profiling (CNS Specificity)

For Alzheimer's drugs, Blood-Brain Barrier (BBB) penetration is the primary filter.

Tool: SwissADME / pkCSM.

Key Parameters for Piperidin-4-yl Ethylcarbamates:

-

LogBB: Must be

(preferably -

P-gp Substrate: Ideally "No". P-glycoprotein efflux is a major failure mode for piperidine derivatives.

-

Topological Polar Surface Area (TPSA): Must be

Ų for CNS entry.

Part 5: Mechanism of Interaction

The following diagram visualizes the dual-binding mechanism validated by the protocols above.

Figure 2: Molecular interaction map showing the dual-binding mode spanning CAS and PAS.

References

-

Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

Piperidin-4-yl ethylcarbamate as a building block in medicinal chemistry

Technical Whitepaper: Piperidin-4-yl Ethylcarbamate in Drug Discovery

Part 1: Executive Summary

Piperidin-4-yl ethylcarbamate (CAS: 70724-25-3 for the Carbazeran derivative context; generic building block typically available as the hydrochloride salt) represents a privileged scaffold in medicinal chemistry. Structurally characterized by a basic piperidine ring substituted at the 4-position with an O-linked ethylcarbamate moiety (

Unlike its isomer, ethyl piperidin-4-ylcarbamate (where the carbamate is N-linked to the ring), this scaffold places the carbamate nitrogen distal to the ring, creating a distinct hydrogen-bonding vector. It gained prominence through Carbazeran , a phosphodiesterase (PDE) inhibitor, and has since evolved into a versatile building block for PROTAC linkers and GPCR ligands. This guide details the synthetic accessibility, reactivity profiles, and medicinal utility of this scaffold.[1]

Part 2: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of two distinct functional domains:

-

The Piperidine Core (Secondary Amine):

-

pKa: ~10.8 (typical for 4-substituted piperidines).

-

Role: Provides high aqueous solubility and serves as the primary handle for diversification (N-alkylation, acylation, reductive amination). It often acts as a lysosomotropic anchor or interacts with Asp/Glu residues in receptor binding pockets.

-

-

The Ethylcarbamate Tail (Carbamate Ester):

-

Motif:

. -

Role: Acts as a neutral hydrogen bond donor (NH) and acceptor (C=O, -O-). The ethyl group provides a small hydrophobic cap, often filling specific hydrophobic sub-pockets (e.g., in PDE enzymes).

-

Isomeric Distinction (Critical)

Researchers must distinguish between the two common "carbamate piperidine" building blocks:

-

Target of this Guide: Piperidin-4-yl ethylcarbamate (

). The piperidine oxygen is the ester linkage. -

Isomer: Ethyl piperidin-4-ylcarbamate (

). The piperidine nitrogen is part of the carbamate.[2][3][4][5]

Part 3: Synthetic Pathways

The synthesis of Piperidin-4-yl ethylcarbamate is most efficiently achieved via the reaction of protected 4-hydroxypiperidine with ethyl isocyanate.

Synthesis Flowchart (Graphviz)

Alternative Route (Non-Isocyanate)

For labs avoiding isocyanates, an activated carbonate strategy can be employed:

-

Activation of N-Boc-4-hydroxypiperidine with 1,1'-Carbonyldiimidazole (CDI) .

-

Displacement of the imidazole with Ethylamine hydrochloride .

Part 4: Medicinal Chemistry Applications

Case Study: Carbazeran (PDE Inhibitor)

Carbazeran (UK-31,557) utilizes this scaffold to inhibit phosphodiesterase enzymes (PDE2/PDE3), treating heart failure.

-

Mechanism: The piperidine nitrogen is attached to a phthalazine core. The ethylcarbamate moiety extends into the solvent-accessible region of the PDE active site, forming critical H-bonds that stabilize the inhibitor.

-

Key Insight: The carbamate oxygen (ester linkage) is metabolically susceptible to esterases, but the steric bulk of the piperidine ring often retards hydrolysis compared to simple aliphatic carbamates.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as a "functionalized linker."

-

Solubility: The basic amine improves the physicochemical profile of otherwise lipophilic warheads.

-

Rigidity: The piperidine ring introduces a defined spatial constraint (chair conformation), reducing the entropic penalty of binding compared to flexible linear alkyl chains.

Reactivity & Orthogonal Functionalization

The building block allows for rapid library generation via the secondary amine (

Part 5: Experimental Protocols

Protocol A: Synthesis of Piperidin-4-yl ethylcarbamate Hydrochloride

Validated for gram-scale preparation.

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Ethyl isocyanate (1.2 eq)

-

Triethylamine (0.1 eq)

-

THF (anhydrous)

-

4M HCl in Dioxane

Step-by-Step:

-

Carbamoylation: Dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) in anhydrous THF (20 mL) under

. -

Add Triethylamine (140 µL, 1 mmol) followed by dropwise addition of Ethyl isocyanate (0.95 mL, 12 mmol). Caution: Isocyanates are potent sensitizers.

-

Reflux the mixture at 65°C for 16 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

-

Concentrate in vacuo to yield the crude intermediate (N-Boc-piperidin-4-yl ethylcarbamate).

-

Deprotection: Dissolve the crude oil in DCM (5 mL) and cool to 0°C. Add 4M HCl in Dioxane (10 mL) dropwise.

-

Stir at room temperature for 2 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether (50 mL), filter the solid, and wash with ether (3 x 20 mL). Dry under high vacuum.

-

Yield: Typically >85% as a white hygroscopic solid.

Protocol B: General N-Alkylation (Library Synthesis)

Standard procedure for attaching the building block to a core scaffold.

-

Reagents: Halide scaffold (1.0 eq), Piperidin-4-yl ethylcarbamate HCl (1.2 eq),

(3.0 eq), KI (0.1 eq, catalytic). -

Solvent: DMF or Acetonitrile.

-

Procedure: Combine reagents in a reaction vial. Heat to 60-80°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. The carbamate is stable to standard aqueous workups.

Part 6: Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 172.23 g/mol (Free base) | Fragment-like, ideal for FBDD. |

| cLogP | ~0.8 | Hydrophilic; good for lowering LogP of lipophilic drugs. |

| H-Bond Donors | 2 (Amine, Amide NH) | Key for receptor interaction. |

| H-Bond Acceptors | 3 (Amine N, Carbonyl O, Ether O) | Versatile binding profile. |

| Metabolic Stability | Moderate | Ester linkage susceptible to carboxylesterases; N-ethyl dealkylation possible. |

Part 7: References

-

Manoury, P. M., et al. (1979). "Synthesis and analgesic activities of some 4-substituted 4-piperidinols." Journal of Medicinal Chemistry, 22(5), 554-559. Link (Foundational synthesis of 4-substituted piperidine carbamates).

-

Alker, D., et al. (1989). "Long-acting phosphodiesterase inhibitors. Synthesis and biological activity of a series of 1-(phthalazinyl)piperidin-4-yl carbamates." Journal of Medicinal Chemistry, 32(10), 2381-2388. Link (Primary reference for Carbazeran and the scaffold).

-

MedKoo Biosciences. (2025). "Carbazeran Product Data Sheet." MedKoo. Link (Verification of chemical structure and CAS 70724-25-3).[6]

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protecting Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection/deprotection cited in synthesis).

-

Collins, I., et al. (2019). "Fragment-based drug discovery." Essays in Biochemistry, 63(3), 425-442. (Context for piperidine scaffolds in FBDD).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9567341B2 - Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]

- 4. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]

- 5. Carbazeran-d4 | Benchchem [benchchem.com]

- 6. medkoo.com [medkoo.com]

The Piperidine Scaffold in Medicinal Chemistry: A Technical Guide to SAR and Design Strategy

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes structural analysis, synthetic strategy, and biological validation into a cohesive narrative.

Executive Summary: The Privileged Architecture

The piperidine ring (azacyclohexane) is arguably the most ubiquitous nitrogen heterocycle in modern pharmacopoeia. Classified as a privileged scaffold , it appears in over 70 FDA-approved therapeutics, spanning diverse classes from analgesics (Fentanyl) to antipsychotics (Haloperidol) and cognitive enhancers (Donepezil).

For the drug developer, the piperidine ring is not merely a linker; it is a tunable pharmacophore vector . Its value lies in three distinct architectural features:

-

Defined Conformation: Unlike flexible alkyl chains, the piperidine chair conformation provides a rigid vector for substituent display (axial vs. equatorial).

-

Basic Anchor: With a pKa of ~11.2, the secondary amine serves as a critical protonation site for ionic interactions with aspartate/glutamate residues in GPCRs and enzymes.

-

Fsp³ Character: It enhances the fraction of sp³-hybridized carbons (Fsp³), correlating with improved solubility and lower attrition rates in clinical development compared to flat aromatic scaffolds.

This guide dissects the positional SAR of the piperidine ring, providing a roadmap for optimizing potency, physicochemical properties, and metabolic stability.

Structural Anatomy & Physicochemical Baseline[1]

Before initiating SAR campaigns, one must understand the baseline properties of the scaffold.

| Parameter | Value / Characteristic | Implication for Drug Design |

| pKa (Conjugate Acid) | ~11.22 | Highly basic.[1] At physiological pH (7.4), >99.9% is protonated. Excellent for cation-pi or ionic bonding, but can limit membrane permeability (LogD). |

| LogP | 0.84 | Moderately lipophilic.[1] Allows for blood-brain barrier (BBB) penetration if the N-substituent is optimized. |

| Conformation | Chair (lowest energy) | Substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-value). |

| Metabolic Liability | N-dealkylation, Ring oxidation | The |

Positional SAR Strategies

The optimization of a piperidine hit relies on independent modulation of the nitrogen center and the carbon skeleton.

N1-Substitution: The Anchor and The Liability

The nitrogen atom is the primary handle for modulating physicochemical properties.

-

Basicity Modulation: Electron-withdrawing groups (EWGs) like sulfonyls or acyls (forming sulfonamides or amides) reduce basicity, improving membrane permeability but potentially sacrificing the critical ionic interaction with the target protein.

-

Metabolic Stability: N-methyl groups are susceptible to rapid N-demethylation via CYP450 enzymes. Replacing N-Methyl with N-Isopropyl or N-Cyclopropyl often retains basicity while blocking the oxidative site due to steric hindrance.

-

Linker Vector: In bivalent ligands (e.g., muscarinic antagonists), the N-substituent acts as a spacer to reach secondary binding pockets (allosteric sites).

C2/C6-Substitution: The Steric Gatekeepers

Substitutions at the

-

Conformational Lock: A methyl group at C2 (e.g., Methylphenidate) creates a chiral center that can lock the ring conformation, restricting the rotational freedom of N-substituents.

-

Solubility: Introduction of polar groups (e.g., hydroxymethyl) at C2 is a validated strategy to lower LogP and improve aqueous solubility without disrupting the core binding mode at C4.

C3/C5-Substitution: The Subtle Modulators

The

-

Fluorine Effect: Introducing fluorine at C3 induces a strong gauche effect and lowers the pKa of the amine via induction (

-electron withdrawal). This can fine-tune the basicity to improve oral absorption. -

Axial Preference: Unlike other substituents, electronegative atoms (F, O) at C3 can prefer the axial orientation due to charge-dipole stabilizing interactions, altering the vector of the N-lone pair.

C4-Substitution: The Primary Pharmacophore Vector

The

-

Symmetry vs. Asymmetry: C4-monosubstitution preserves the plane of symmetry (achiral), simplifying synthesis.

-

The "4-Phenylpiperidine" Motif: Found in opioids (Meperidine, Fentanyl), this motif mimics the tyramine moiety of endogenous enkephalins. The aryl group at C4 typically engages in

stacking within the receptor pocket.

Visualizing the SAR Logic

The following diagram maps the logical flow of optimizing a piperidine scaffold, linking specific positions to their functional outcomes.

Figure 1: Strategic map of piperidine functionalization.[2][3] Each position offers a distinct lever for optimizing drug-like properties.

Experimental Protocols

To validate the SAR hypotheses described above, robust synthetic and analytical protocols are required. Below is a standard workflow for generating C4-substituted piperidine libraries (a common SAR starting point) and testing their metabolic stability.

Protocol A: Reductive Amination for N-Diversification

Purpose: To rapidly explore N1-SAR by attaching various alkyl/aryl-alkyl groups to a commercially available 4-substituted piperidine core.

Materials:

-

4-Phenylpiperidine (Core scaffold)

-

Various Aldehydes (R-CHO)

-

Sodium Triacetoxyborohydride (STAB) - Reducing agent

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve 4-phenylpiperidine (1.0 equiv, 0.5 mmol) in DCE (5 mL).

-

Activation: Add the aldehyde (1.1 equiv) and catalytic Acetic Acid (1-2 drops) to facilitate imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.

-

Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion. Expert Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes over ketones.

-

Reaction: Cap the vial and stir vigorously at room temperature for 4-16 hours. Monitor via LC-MS for the disappearance of the secondary amine.

-

Quench: Quench the reaction with saturated aqueous NaHCO3 (5 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine organic layers, dry over MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via automated flash chromatography (Silica gel, MeOH/DCM gradient 0-10%).

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Purpose: To determine if N-substitution or C-substitution protects the piperidine ring from rapid clearance.

Step-by-Step Methodology:

-

Incubation Mix: Prepare a master mix containing liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Add the test compound (final concentration 1 µM) to the mix. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quench: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

-

Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot ln(% remaining) vs. time. The slope (

) determines the intrinsic clearance (

Case Study: The Fentanyl Scaffold

Fentanyl illustrates the power of the piperidine scaffold. Unlike morphine (a rigid pentacyclic structure), fentanyl uses the flexible piperidine ring to achieve

-

N1-Phenethyl: Optimized for lipophilicity and receptor pocket depth.

-

C4-Anilido: The nitrogen attached to C4 (anilinopiperidine) creates a unique geometry distinct from the 4-phenylpiperidines (like meperidine), allowing for a specific H-bond interaction with the receptor's Asp147 residue.

This demonstrates that subtle shifts in the connection point (C4-C vs C4-N) can drastically alter potency and therapeutic index.

References

-

Structure–Activity Relationship of Piperidine Derivatives. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

-

SAR Studies of Piperidine-Based Analogues of Cocaine. ACS Publications. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal. [Link]

Sources

Executive Summary: The Renaissance of sp³-Rich Scaffolds

The Piperidine Pharmacophore in 2025: Clinical Candidates and Synthetic Breakthroughs

The piperidine ring—a saturated, six-membered nitrogen heterocycle—has long been a staple of medicinal chemistry (e.g., fentanyl, donepezil). However, the 2024–2025 drug development landscape marks a distinct shift in how this scaffold is utilized. No longer just a passive linker, the piperidine moiety is now engineered as a conformational lock for allosteric modulation in GPCRs and as a scaffold for high-Fsp³ (fraction of sp³ hybridized carbons) candidates that improve solubility and selectivity.

This guide reviews the technical status of piperidine-containing drugs currently driving clinical pipelines, specifically in metabolic disease (GLP-1R agonists) and neuropsychiatry (muscarinic agonists), and details the breakthrough 2024 chemo-enzymatic synthetic methodologies that have revolutionized their production.

Part 1: The Pharmacophore Advantage

Why does the piperidine ring dominate current small-molecule pipelines over its unsaturated counterpart, pyridine?

-

Defined Vectoriality: The chair conformation of piperidine allows substituents at the C2, C3, and C4 positions to be displayed in precise axial or equatorial vectors, essential for accessing deep hydrophobic pockets in targets like GLP-1R and KRAS G12C .

-

Basicity & Solubility: The secondary amine (pKa ~11) acts as a proton acceptor at physiological pH, improving aqueous solubility—a critical parameter for oral bioavailability in the new generation of non-peptide agonists.

-

Metabolic Liability Control: While the

-carbon is prone to oxidative metabolism (CYP450-mediated), recent strategies using electron-withdrawing groups (EWGs) or fluorine substitution on the ring have successfully mitigated this risk.

Part 2: Clinical Case Studies

Metabolic Disease: Danuglipron (PF-06882961)

Therapeutic Class: Oral GLP-1 Receptor Agonist Status: Phase 2b/3 (Formulation Optimization) Developer: Pfizer

Mechanism of Action (MoA):

Unlike injectable peptides (e.g., semaglutide) that bind the orthosteric site, Danuglipron is a small molecule that binds to a unique transmembrane pocket. The piperidine core serves as the central hub, linking a benzimidazole group (which engages Tryptophan 33) and a fluoropyrimidine group. This rigid spacing stabilizes the receptor in an active conformation, selectively recruiting G

Structural Insight: The piperidine ring in Danuglipron is 1,4-disubstituted. The rigidity of the ring ensures that the "warhead" groups are held at the exact distance required to bridge the extracellular domain (ECD) and the transmembrane domain (TMD) of the receptor.

Neuropsychiatry: Cobenfy (KarXT / Xanomeline)

Therapeutic Class: Muscarinic Acetylcholine Receptor Agonist (M1/M4) Status: FDA Approved (Late 2024) Developer: Karuna Therapeutics (now Bristol Myers Squibb)

Technical Distinction: While strictly a 1,2,5,6-tetrahydropyridine (a dehydro-piperidine), Xanomeline is the functional ancestor of many piperidine derivatives in the CNS pipeline.

-

Challenge: Historical use of xanomeline was limited by peripheral cholinergic side effects (nausea, vomiting).

-

Solution: KarXT combines xanomeline with trospium chloride , a piperidinium-containing peripheral antagonist that cannot cross the blood-brain barrier. This allows the piperidine-based agonist to work centrally while the antagonist blocks peripheral toxicity.

Part 3: Synthetic Innovation (The 2024 Breakthrough)

Traditionally, synthesizing substituted piperidines is labor-intensive (8–15 steps) due to the difficulty of selectively functionalizing specific C(sp³)-H bonds. In 2024, a collaborative team from Scripps Research and Rice University published a method in Science that reduces this to 2–5 steps.

The Chemo-Enzymatic Protocol:

-

Biocatalysis: An engineered hydroxylase enzyme selectively oxidizes a specific C-H bond on the piperidine ring, installing a hydroxyl handle.[1][2]

-

Radical Cross-Coupling: This hydroxyl group is then used as a radical precursor to attach complex aryl or alkyl fragments via Nickel (Ni) electrocatalysis.

Workflow Diagram:

Caption: This hybrid workflow bypasses de novo ring construction, allowing late-stage functionalization of the piperidine core.

Part 4: Technical Protocols

For researchers developing piperidine-based candidates, two assays are critical: one for efficacy (GLP-1R) and one for metabolic stability (addressing the N-oxidation liability).